REACTION_SMILES
|
[Br-:11].[CH2:12]([Mg+:13])[CH3:14].[CH3:15][C:16]1([CH3:24])[CH:17]([C:21](=[O:22])[Cl:23])[C:18]1([CH3:19])[CH3:20].[Cl-:28].[Cl-:30].[Cl:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][nH:7][c:8]2[cH:9][cH:10]1.[Cl:25][CH2:26][Cl:27].[Zn+2:29]>>[Cl:1][c:2]1[cH:3][c:4]2[c:5]([C:21]([CH:17]3[C:16]([CH3:15])([CH3:24])[C:18]3([CH3:19])[CH3:20])=[O:22])[cH:6][nH:7][c:8]2[cH:9][cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Br-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC[Mg+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1(C)C(C(=O)Cl)C1(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1ccc2[nH]ccc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn+2]
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C)C(C(=O)c2c[nH]c3ccc(Cl)cc23)C1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |